molecular formula C15H18F3NO5 B5411884 2-(trifluoromethyl)-4-(2,3,4-trimethoxybenzoyl)morpholine

2-(trifluoromethyl)-4-(2,3,4-trimethoxybenzoyl)morpholine

Cat. No.: B5411884
M. Wt: 349.30 g/mol
InChI Key: UCOFDZYKIJFTQB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the morpholine ring, the trifluoromethyl group, and the 2,3,4-trimethoxybenzoyl group. The morpholine ring is a six-membered ring containing four carbon atoms and one nitrogen and one oxygen atom. The trifluoromethyl group is a carbon atom bonded to three fluorine atoms and the 2,3,4-trimethoxybenzoyl group is a benzene ring substituted with methoxy groups at the 2, 3, and 4 positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The morpholine ring might undergo reactions typical of ethers and amines, such as alkylation or acylation. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions. The 2,3,4-trimethoxybenzoyl group might undergo reactions typical of aromatic esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes. The 2,3,4-trimethoxybenzoyl group might contribute to the compound’s overall polarity .

Mechanism of Action

Without specific studies or experimental data, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how these functional groups interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity. Such studies could provide valuable insights into the compound’s potential applications .

Properties

IUPAC Name

[2-(trifluoromethyl)morpholin-4-yl]-(2,3,4-trimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-21-10-5-4-9(12(22-2)13(10)23-3)14(20)19-6-7-24-11(8-19)15(16,17)18/h4-5,11H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOFDZYKIJFTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCOC(C2)C(F)(F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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